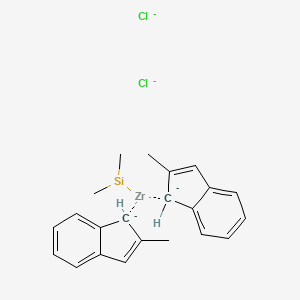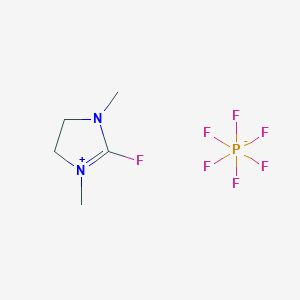
2-Fluorophenylzinc iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorophenylzinc iodide is an organozinc compound that is commonly used in organic synthesis. It is a valuable reagent for the formation of carbon-carbon bonds and has been extensively studied for its chemical and biological properties.
Scientific Research Applications
Novel Fluoroalkyl Radical-initiated Cascade Reactions
A study introduced a fluoroalkyl radical-initiated cascade reaction to create diverse 2-fluoroalkylbenzothiazoles. This reaction involved various fluoroalkyl radical sources, including perfluoroalkyl iodides and 2-isocyanoaryl thioethers. The process was conducted under nitrogen atmosphere and blue-light irradiation conditions, showcasing an innovative method for constructing complex molecular structures (Liu et al., 2019).
Synthesis of Fluorosugar Reagents
2-Deoxy-2-fluoroglycosyl iodides, related to 2-Fluorophenylzinc iodide, are used as glycosyl donors for the stereoselective preparation of β-fluorosugars. These fluorosugars are critical in the site-selective chemical glycosylation of proteins, enabling the construction of well-defined fluoroglycoproteins. This methodology underscores the significance of fluorinated compounds in bioconjugation chemistry and protein engineering (Salvadó et al., 2015).
Development of Photomediated Controlled Radical Polymerization Methods
Research on photomediated controlled radical polymerization, particularly concerning fluorinated monomers like vinylidene fluoride (VDF), highlights the role of this compound in polymer chemistry. Novel protocols involve the use of hypervalent iodide carboxylates and photoactive transition metal carbonyls, showcasing the utility of fluorinated initiators in producing polymers and copolymers under ambient conditions (Asandei, 2016).
Fluorescence-based Technologies and Optical Properties
This compound-related compounds find applications in the development of new classes of fluorophores, like indolizino[3,2-c]quinolines. These compounds, synthesized through oxidative Pictet-Spengler cyclization, demonstrate unique optical properties, suggesting their potential as fluorescent probes in aqueous systems, highlighting the relevance of fluoroalkyl compounds in biomedical imaging and sensing applications (Park et al., 2015).
Safety and Hazards
2-Fluorophenylzinc iodide is highly flammable and can release flammable gas when in contact with water . It is harmful if swallowed and can cause severe skin burns and eye damage . It may also cause respiratory irritation and is suspected of causing cancer . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
Mechanism of Action
Target of Action
2-Fluorophenylzinc iodide is an organozinc compound . The primary targets of organozinc compounds are typically electrophilic carbon atoms in organic molecules, where they can facilitate the formation of new carbon-carbon bonds .
Mode of Action
This can result in the formation of new carbon-carbon bonds, which is a key step in many synthetic organic reactions .
Biochemical Pathways
Organozinc compounds are often used in organic synthesis, including the synthesis of pharmaceuticals and other biologically active compounds . Therefore, the downstream effects of this compound would largely depend on the specific context of its use.
Result of Action
The result of the action of this compound would be the formation of new carbon-carbon bonds in organic molecules . This can enable the synthesis of a wide range of complex organic compounds, including pharmaceuticals and other biologically active molecules.
Action Environment
The action of this compound, like other organozinc compounds, can be influenced by various environmental factors. These include the presence of other reagents, the temperature, and the solvent used . For example, organozinc compounds are often used in reactions with palladium catalysts . The stability of this compound can also be affected by environmental factors. For instance, it is typically stored at temperatures of 2-8°C to maintain its stability .
Properties
IUPAC Name |
fluorobenzene;iodozinc(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHRMZUVCBJTTI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)F.[Zn+]I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[2-[(1-oxido-2-pyridinyl)amino]ethyl]- (9CI)](/img/no-structure.png)








